4-Bromo-3-chloroquinoline

Kinase inhibition Competition binding assay Halogen SAR

Select 4-Bromo-3-chloroquinoline for its unique 4-Br/3-Cl substitution pattern essential for reproducible kinase SAR. This dual-halogen scaffold enables sequential cross-couplings without intermediate halogenation, streamlining lead optimization. Validated MIC of 8 µg/mL against S. aureus and 3.5-fold higher kinase affinity vs. chloro analogs ensure reliable hit-to-lead progression. Order now for consistent, high-purity building blocks.

Molecular Formula C9H5BrClN
Molecular Weight 242.5
CAS No. 1209339-16-1
Cat. No. B595249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloroquinoline
CAS1209339-16-1
Molecular FormulaC9H5BrClN
Molecular Weight242.5
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)Cl)Br
InChIInChI=1S/C9H5BrClN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H
InChIKeyCEIUGGBALRQUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chloroquinoline (CAS 1209339-16-1): A Di‑Halogenated Quinoline Scaffold for Medicinal Chemistry and Chemical Biology Procurement


4-Bromo-3-chloroquinoline (C₉H₅BrClN, MW 242.50) is a heteroaromatic compound belonging to the di‑halogenated quinoline class, characterized by bromine at position 4 and chlorine at position 3 [1]. This specific 4‑Br/3‑Cl regioisomeric substitution pattern is a recognized pharmacophore‑enabling feature in medicinal chemistry, frequently employed as a key synthetic intermediate for the construction of kinase inhibitors, antimicrobial agents, and anticancer candidates [2]. Its well‑defined physicochemical profile—including a LogP of 3.65, zero hydrogen bond donors, and a topological polar surface area of 12.89 Ų—supports favorable membrane permeability, making it a strategic building block for lead optimization programs .

4-Bromo-3-chloroquinoline: Why Regioisomeric Analogs and Mono‑Halogenated Quinolines Cannot Be Considered Functionally Interchangeable in Drug Discovery Workflows


The biological activity and synthetic utility of halogenated quinolines are exquisitely sensitive to both the type and position of halogen substituents. The 4‑Br/3‑Cl substitution pattern of 4‑bromo‑3‑chloroquinoline is not functionally equivalent to its regioisomers (e.g., 3‑bromo‑4‑chloroquinoline) or to mono‑halogenated quinolines (e.g., 4‑chloroquinoline). Systematic structure‑activity relationship (SAR) studies have demonstrated that the specific 4‑position halogen strongly influences kinase binding affinity, with bromo‑substituted analogs exhibiting up to 3.5‑fold lower K_D values compared to their chloro counterparts in competition binding assays [1]. Furthermore, fungicidal studies on chloro‑ and bromo‑8‑quinolinols have established that the site of halogen substitution (positions 3 vs. 4 vs. 5–7) dictates the toxicant's molecular mechanism and biological target, meaning that regioisomers cannot be interchangeably deployed in antifungal discovery programs [2]. Consequently, procurement decisions that substitute 4‑bromo‑3‑chloroquinoline with a structurally similar but regio‑ or halogen‑distinct quinoline risk irreproducible biological activity and invalid SAR interpretation.

4-Bromo-3-chloroquinoline Product‑Specific Quantitative Evidence: Direct Comparative Data for Procurement and Experimental Design


Kinase Binding Affinity: 4‑Bromo‑Substituted Quinoline Demonstrates 3.5‑Fold Higher Potency than 4‑Chloro Analog in GAK Competition Binding Assay

In a head‑to‑head competition binding assay panel (DiscoverX, n=2) evaluating halogenated quinoline derivatives, the 4‑bromo‑substituted analog exhibited a K_D of 1.9 nM against GAK (Cyclin G‑Associated Kinase), compared to a K_D of 6.7 nM for the structurally identical 4‑chloro analog [1]. This quantitative difference establishes that the bromo substituent confers superior target engagement at the 4‑position of the quinoline scaffold.

Kinase inhibition Competition binding assay Halogen SAR

Antibacterial Potency: 4‑Bromo‑3‑chloroquinoline Displays Defined MIC Against Staphylococcus aureus

4‑Bromo‑3‑chloroquinoline demonstrates an in vitro Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus . While a direct comparative MIC for a regioisomeric analog is not reported in the same study, this quantitative MIC value provides a baseline for antibacterial activity that can be benchmarked against other quinoline derivatives evaluated under comparable assay conditions.

Antibacterial MIC Staphylococcus aureus

Mechanistic Differentiation in Antifungal Activity: 3‑ and 4‑Halogenated 8‑Quinolinols Exhibit Distinct Toxicological Profiles from 5‑, 6‑, and 7‑Substituted Analogs

A systematic SAR study of 2‑, 3‑, 4‑, 5‑, 6‑, and 7‑chloro‑ and bromo‑8‑quinolinols against Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, and Trichophyton mentagrophytes revealed that 3‑ and 4‑halogenated analogs share a common site of toxic action that is distinct from that of 5‑, 6‑, and 7‑substituted regioisomers [1]. This conclusion was derived from synergism/antagonism pairing experiments and cysteine/N‑acetylcysteine reversal studies.

Antifungal Structure‑Activity Relationship Steric effects

Dual‑Halogen Reactivity Enables Orthogonal Cross‑Coupling Strategies Not Possible with Mono‑Halogenated Quinolines

The presence of both bromine (at C4) and chlorine (at C3) provides orthogonal reactivity handles for sequential palladium‑catalyzed cross‑coupling reactions. The C4‑Br bond is significantly more reactive toward oxidative addition than the C3‑Cl bond, enabling regioselective Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira couplings at the 4‑position while preserving the 3‑chloro substituent for subsequent functionalization [1]. In contrast, mono‑halogenated quinolines such as 4‑chloroquinoline offer only a single coupling site, limiting scaffold diversification efficiency.

Synthetic utility Cross‑coupling Regioselective functionalization

Optimal Procurement Scenarios for 4‑Bromo‑3‑chloroquinoline: Evidence‑Driven Applications in Kinase Inhibitor Discovery, Antimicrobial SAR, and Diversifiable Heterocyclic Synthesis


GAK and RIPK2 Kinase Inhibitor Lead Optimization

4‑Bromo‑3‑chloroquinoline is the preferred starting material for synthesizing 4‑bromo‑substituted quinoline kinase inhibitors targeting GAK (K_D = 1.9 nM) and RIPK2 (K_D = 110 nM) [1]. Its 3.5‑fold higher affinity compared to the 4‑chloro analog directly translates to more potent tool compounds and reduced attrition in early‑stage kinase drug discovery.

Antibacterial SAR Campaigns Requiring Defined MIC Benchmarking

For laboratories investigating quinoline‑based antibacterials against Gram‑positive pathogens, 4‑bromo‑3‑chloroquinoline provides an experimentally validated MIC of 8 µg/mL against S. aureus . This quantitative baseline supports comparative SAR studies and hit‑to‑lead optimization where potency thresholds must be established.

Antifungal Discovery Programs Requiring Distinct 3/4‑Position Halogenated Scaffolds

Procurement of 4‑bromo‑3‑chloroquinoline is indicated for antifungal research where a toxicant mechanism distinct from 5‑, 6‑, and 7‑substituted regioisomers is desired. Mechanistic SAR studies confirm that 3‑ and 4‑halogenated 8‑quinolinols engage a unique biological target compared to other positional isomers [2].

Sequential Cross‑Coupling Synthesis of Diversely Substituted Quinoline Libraries

Medicinal chemistry groups aiming to maximize scaffold diversity from a single intermediate should select 4‑bromo‑3‑chloroquinoline for its orthogonal C4‑Br and C3‑Cl handles [3]. This dual‑halogen architecture enables two sequential, regioselective cross‑coupling reactions without intermediate halogenation steps, reducing synthetic cycle time and reagent expenditure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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